An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
Authored by a Senior Application Scientist
Abstract
This technical guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (IUPAC Name: 4-(3-Cyano-2-fluorophenyl)phenol). Addressed to researchers and professionals in drug development and chemical sciences, this document moves beyond procedural lists to explain the causality behind experimental choices. By integrating data from mass spectrometry, infrared spectroscopy, extensive 1D and 2D nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography, we establish a self-validating system for structural confirmation. This guide emphasizes the anticipation of potential isomeric impurities based on a probable synthetic route and leverages advanced spectroscopic methods to resolve structural ambiguities inherent in complex substituted biphenyl systems.
Introduction and Strategic Overview
The molecule 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, with the CAS Number 1261951-45-4, is a substituted biphenyl.[1] Such scaffolds are privileged structures in medicinal chemistry and materials science, often exhibiting unique pharmacological activities or physical properties. The precise arrangement of the fluoro, hydroxyl, and carbonitrile groups is critical to its function, making unambiguous structural verification a prerequisite for any further research or development. The presence of two distinct, non-symmetrically substituted phenyl rings necessitates a rigorous analytical approach to confirm not only the presence of all functional groups but also their exact regiochemical placement.
Foundational Physicochemical Properties
A preliminary characterization of the molecule provides the basis for all subsequent spectroscopic analysis. The fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(3-Cyano-2-fluorophenyl)phenol | N/A |
| CAS Number | 1261951-45-4 | [1] |
| Molecular Formula | C₁₃H₈FNO | [1] |
| Molecular Weight | 213.21 g/mol | [1] |
| Exact Mass | 213.0590 Da | Calculated |
Synthetic Strategy and Its Implications for Structural Integrity
To perform a robust structure elucidation, one must operate with an awareness of potential impurities, particularly isomers, that may arise during synthesis. A common and efficient method for constructing such biphenyl systems is the Suzuki-Miyaura cross-coupling reaction.
A plausible synthetic route involves the palladium-catalyzed coupling of (3-cyano-2-fluorophenyl)boronic acid with 4-iodophenol .
Causality Behind This Consideration: The primary challenge in substituted biphenyl synthesis is ensuring correct regiochemistry. If the boronic acid precursor contains isomeric impurities (e.g., (4-cyano-2-fluorophenyl)boronic acid), the final product will be contaminated with the corresponding biphenyl regioisomer. The analytical methods chosen must be capable of distinguishing between these closely related structures.
Orthogonal Spectroscopic and Spectrometric Analysis
An orthogonal approach, using multiple techniques that measure different physical properties, is essential for building a self-validating structural hypothesis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first step in any structure elucidation is to confirm the elemental composition. Low-resolution MS confirms the molecular weight, but HRMS provides the exact mass, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation and yielding a strong molecular ion peak.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The phenolic hydroxyl group makes negative mode analysis particularly effective.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy (< 5 ppm).
Data Presentation: Expected HRMS Results
| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed m/z (Predicted) |
| [M-H]⁻ | C₁₃H₇FNO⁻ | 212.0517 | 212.0511 - 212.0523 |
| [M+H]⁺ | C₁₃H₉FNO⁺ | 214.0668 | 214.0662 - 214.0674 |
Trustworthiness: A measured mass within 5 ppm of the calculated exact mass for the formula C₁₃H₈FNO provides strong, trustworthy evidence for the elemental composition, ruling out numerous other possibilities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.[3][4] For this specific molecule, we expect to see clear absorptions for the hydroxyl, nitrile, and aromatic C-H bonds. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[5]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H | Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium, Sharp |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Medium to Strong, Sharp |
| Aromatic C=C | Stretch | 1620 - 1450 | Medium to Weak, Sharp |
| C-F | Stretch | 1250 - 1000 | Strong, Sharp |
Trustworthiness: The simultaneous observation of a broad O-H stretch, a sharp C≡N stretch at ~2230 cm⁻¹, and a strong C-F band provides a definitive checklist of the key functional groups, confirming the molecule is not an isomer lacking one of these components (e.g., a carboxylic acid instead of a nitrile).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. For 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon and to prove the connectivity between the two phenyl rings. The choice of solvent is critical; DMSO-d₆ is ideal as it allows for the observation of the exchangeable phenolic -OH proton.
Rationale: To determine the number of unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons and fluorine).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A typical experiment involves 16-64 scans with a spectral width of ~16 ppm.
Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Rationale for Shift and Splitting |
| H-OH | 1H | Broad Singlet | ~10.1 | Exchangeable phenolic proton. |
| H-6 | 1H | dd | ~7.95 | ortho to CN, meta to F. Coupled to H-5 and F. |
| H-5 | 1H | t | ~7.80 | meta to CN and F. Coupled to H-6 and H-4. |
| H-4 | 1H | dd | ~7.65 | ortho to F, meta to CN. Coupled to H-5 and F. |
| H-2', H-6' | 2H | d | ~7.50 | ortho to OH. Coupled to H-3'/H-5'. |
| H-3', H-5' | 2H | d | ~6.90 | meta to OH. Coupled to H-2'/H-6'. |
Note: d = doublet, t = triplet, dd = doublet of doublets. Coupling constants (J) would provide further confirmation.
Rationale: ¹³C NMR confirms the number of unique carbon environments and the presence of quaternary carbons (like C1, C1', C2, C3, C4'). The large chemical shift range of ¹⁹F NMR and its sensitivity to the local electronic environment provide a clear signature for the fluorine atom.[6]
Experimental Protocol: ¹³C{¹H} and ¹⁹F NMR
-
Sample: Use the same sample prepared for ¹H NMR.
-
¹³C Acquisition: Acquire a proton-decoupled spectrum. This may require several thousand scans for good signal-to-noise.
-
¹⁹F Acquisition: Acquire a proton-decoupled spectrum. This is a fast experiment due to the high sensitivity of the ¹⁹F nucleus.
Data Presentation: Predicted ¹³C and ¹⁹F NMR Data
| Nucleus | Approx. δ (ppm) | Key Feature |
| ¹³C | ||
| C≡N | ~115 | Characteristic nitrile carbon shift. |
| C-F | ~160 (d, ¹JCF ≈ 250 Hz) | Large direct C-F coupling constant is definitive. |
| C-OH | ~158 | Phenolic carbon, deshielded by oxygen. |
| Aromatic CH | 115 - 135 | Multiple signals expected in this region. |
| Quaternary C | 120 - 145 | Signals for C1, C1', C3, C4' will be present. |
| ¹⁹F | ~ -110 | Single resonance expected for the aryl fluoride. |
Expertise & Experience: While 1D NMR provides a strong foundation, 2D NMR is essential for irrefutable proof of structure, especially for distinguishing isomers.
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled (i.e., on adjacent carbons). We expect to see correlations between H-4/H-5 and H-5/H-6 on one ring, and between H-2'/H-3' and H-5'/H-6' on the other, but no correlations between the rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the definitive assignment of all protonated carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlation for proving the biphenyl linkage is between the protons on one ring and the quaternary carbon of the other ring (e.g., from H-4 to C-1' and from H-2'/6' to C-1).
Trustworthiness: Observing the HMBC correlations across the C1-C1' bond provides irrefutable evidence for the biphenyl connectivity and rules out isomeric structures where the rings might be linked differently. This integrated NMR approach is a self-validating system.
X-ray Crystallography: The Definitive Confirmation
Expertise & Experience: While the combination of MS and NMR provides a definitive solution structure, single-crystal X-ray crystallography offers the ultimate proof by mapping the precise three-dimensional arrangement of atoms in the solid state.[7][8] It not only confirms the constitution and regiochemistry but also provides critical information on conformation, such as the dihedral angle between the two phenyl rings, which is a key feature of biphenyl chemistry.[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent (e.g., ethanol, ethyl acetate/hexane) from a concentrated solution of the purified compound.[11]
-
Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms, and refine the model against the experimental data to locate all non-hydrogen atoms. Hydrogen atoms can typically be located in the difference Fourier map or placed in calculated positions.
Data Presentation: Hypothetical Crystallographic Data Table
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.1, 12.5, 9.8 |
| α, β, γ (°) | 90, 98.5, 90 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
| Dihedral Angle (C2-C1-C1'-C2') | ~45° |
Trustworthiness: A refined crystal structure with a low R-factor (<5%) is considered the gold standard of structural proof. It provides an unambiguous 3D model, confirming connectivity, regiochemistry, and solid-state conformation, leaving no room for structural ambiguity.
Integrated Structure Elucidation Workflow
The most robust approach to structure elucidation is not a linear process but an integrated one, where each piece of data is used to build a cohesive and self-consistent structural model.
Conclusion
References
-
PubChem. N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Facelli, J. C., & Grant, D. M. (2013). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy. Available from: [Link]
-
MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]
-
ACS Publications. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
SlideShare. Biphenyl derivatives & Atropisomerism. Available from: [Link]
-
Chemistry LibreTexts. Conformations of Biphenyls. Available from: [Link]
-
NIH National Center for Biotechnology Information. Crystal structure of 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile. Available from: [Link]
-
ResearchGate. 1 H-NMR spectra of... Available from: [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]
-
ResearchGate. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]
-
mzCloud. Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Available from: [Link]
- Google Patents. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB)...
-
YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]
-
Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available from: [Link]
-
The Royal Society of Chemistry. c4ob02436b1.pdf. Available from: [Link]
-
ScienceDirect. Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. Available from: [Link]
-
YouTube. Stereochemistry of Biphenyls. Available from: [Link]
-
ResearchGate. Synthesis of Flurbiprofen and reduction of 2‐(4‐biphenyl)propionitrile... Available from: [Link]
-
SpringerLink. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Available from: [Link]
-
eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. Available from: [Link]
-
ChemBK. 3-Fluoro[1,1'-biphenyl]-4-carbonitrile. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]
-
WebAssign. Lab 2 - Infrared Spectroscopy (IR). Available from: [Link]
-
National Institute of Standards and Technology. Mass spectra of fluorocarbons. Available from: [Link]
-
Chemistry LibreTexts. 7.3: X-ray Crystallography. Available from: [Link]
-
National Institute of Standards and Technology. Mass Spectra of Fluorocarbons. Available from: [Link]
Sources
- 1. 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile | 1261951-45-4 [chemicalbook.com]
- 2. webassign.net [webassign.net]
- 3. m.youtube.com [m.youtube.com]
- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. biophysics.org [biophysics.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Crystal structure of 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
